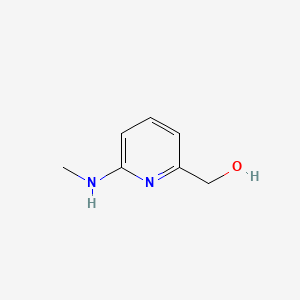

(6-(Methylamino)pyridin-2-yl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

105243-77-4 |

|---|---|

Molekularformel |

C7H10N2O |

Molekulargewicht |

138.17 |

IUPAC-Name |

[6-(methylamino)pyridin-2-yl]methanol |

InChI |

InChI=1S/C7H10N2O/c1-8-7-4-2-3-6(5-10)9-7/h2-4,10H,5H2,1H3,(H,8,9) |

InChI-Schlüssel |

QUHVOUOZQYINNT-UHFFFAOYSA-N |

SMILES |

CNC1=CC=CC(=N1)CO |

Synonyme |

2-Pyridinemethanol,6-(methylamino)-(9CI) |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 6 Methylamino Pyridin 2 Yl Methanol and Its Derivatives

Rational Design of Precursors for (6-(Methylamino)pyridin-2-yl)methanol Synthesis

The efficient synthesis of this compound hinges on the strategic selection of starting materials. A common approach involves utilizing commercially available or readily synthesized substituted pyridines. For instance, 2-amino-6-methylpyridine (B158447) can serve as a versatile precursor. researchgate.net The rationale behind this choice lies in the existing amino and methyl functionalities at the C2 and C6 positions, respectively. The methyl group can be subsequently functionalized to the desired hydroxymethyl group, while the amino group can be methylated.

Another rational approach involves starting with a pyridine (B92270) scaffold that already contains a functional group at the C2 position that is a precursor to the hydroxymethyl group, such as an ester or a carboxylic acid. For example, methyl 2-aminopyridine-4-carboxylate has been used as a precursor where the ester group is reduced to a hydroxymethyl group. chemicalbook.com This strategy simplifies the synthetic sequence by addressing one of the key functionalities from the outset.

Direct and Indirect Approaches to Introducing the Hydroxymethyl Moiety at Pyridine C2

The introduction of a hydroxymethyl group at the C2 position of the pyridine ring is a critical transformation in the synthesis of the target compound.

Direct Approaches:

A direct method involves the reduction of a C2-formyl or C2-carboxyl group. For example, a 2-formylpyridine derivative can be reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride (B1222165). Similarly, a 2-carboxypyridine or its ester derivative can be reduced using a more powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com

Indirect Approaches:

Indirect methods often involve the functionalization of a pre-existing group at the C2 position. A common strategy is the oxidation of a C2-methyl group. This can be achieved using various oxidizing agents, although controlling the oxidation to stop at the alcohol stage can be challenging and may require careful optimization of reaction conditions.

Another indirect route is through a nucleophilic substitution reaction. For instance, a 2-halopyridine can be converted to the corresponding 2-hydroxymethylpyridine via a Grignard reaction with formaldehyde (B43269), followed by acidic workup.

Strategies for Selective Methylamino Functionalization at Pyridine C6

Achieving selective methylamino functionalization at the C6 position of the pyridine ring is another crucial aspect of the synthesis.

One primary strategy is the direct amination of a 6-halopyridine. A 6-chloro or 6-bromopyridine derivative can react with methylamine (B109427) in the presence of a suitable catalyst and base to afford the desired 6-(methylamino)pyridine. The conditions for this nucleophilic aromatic substitution (SNA_r) reaction need to be carefully controlled to avoid side reactions.

Alternatively, a pre-existing amino group at the C6 position can be methylated. This can be accomplished through reductive amination with formaldehyde in the presence of a reducing agent like sodium cyanoborohydride or through direct alkylation with a methylating agent such as methyl iodide. masterorganicchemistry.com However, direct alkylation can sometimes lead to over-methylation, producing the dimethylamino derivative. masterorganicchemistry.com Therefore, reductive amination is often the preferred method for controlled mono-methylation.

In some cases, a C-H activation/amination strategy might be employed, although this is a more advanced and less commonly used method for this specific transformation. nih.gov

Reductive Amination Protocols for the Formation of this compound Derivatives

Reductive amination is a powerful and widely used method for forming C-N bonds and is particularly relevant for synthesizing derivatives of this compound. masterorganicchemistry.comacsgcipr.orgbyu.eduorganic-chemistry.orgresearchgate.net This process typically involves the in situ formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine. byu.edu

Optimizing Reducing Agents (e.g., Borohydride Derivatives)

The choice of reducing agent is critical for the success of a reductive amination reaction. Several borohydride derivatives are commonly employed, each with its own advantages and limitations. acsgcipr.org

Sodium Borohydride (NaBH₄): This is a relatively mild and inexpensive reducing agent. masterorganicchemistry.comresearchgate.net It can be used for the reduction of pre-formed imines or in one-pot reductive aminations, often in the presence of an acid catalyst to facilitate imine formation. researchgate.netorganic-chemistry.org

Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful because it is selective for the reduction of iminium ions over carbonyl groups, allowing for one-pot reactions under mildly acidic conditions. masterorganicchemistry.com However, its toxicity due to the potential release of cyanide is a significant drawback. byu.edu

Sodium Triacetoxyborohydride (STAB): STAB is a milder and less toxic alternative to sodium cyanoborohydride. masterorganicchemistry.comacsgcipr.org It is particularly effective for the reductive amination of a wide range of aldehydes and ketones, including those with sensitive functional groups. organic-chemistry.orgresearchgate.net

Amine-Borane Complexes: Reagents like pyridine borane (B79455) and benzylamine-borane are also effective for reductive amination. byu.eduresearchgate.net Pyridine borane, for instance, has been used in methanolic solutions with molecular sieves for mild in situ reductive aminations. sciencemadness.org

The optimization of the reducing agent often involves balancing reactivity, selectivity, safety, and cost. Below is a table summarizing key characteristics of common borohydride-based reducing agents.

| Reducing Agent | Key Advantages | Key Disadvantages | Typical Reaction Conditions |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Inexpensive, readily available | Can reduce aldehydes/ketones, may require pre-formation of imine | Methanol (B129727) or ethanol, often with an acid catalyst |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions | Toxic (cyanide byproduct) | Mildly acidic (pH 5-6), methanol |

| Sodium Triacetoxyborohydride (STAB) | Mild, non-toxic, good for sensitive substrates | More expensive than NaBH₄ | Aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (THF) |

| Pyridine Borane | Mild, selective | Can be less reactive than other borohydrides | Methanol, often with molecular sieves |

Solvent and Temperature Effects in Reductive Amination

The choice of solvent and the reaction temperature can significantly impact the efficiency and outcome of reductive amination reactions.

Solvent Effects: The solvent must be compatible with both the reactants and the reducing agent. Protic solvents like methanol can participate in the reaction by forming acetals or hemiacetals with the carbonyl compound, which can affect the rate of imine formation. Aprotic solvents such as dichloroethane (DCE), tetrahydrofuran (THF), and acetonitrile (B52724) are often preferred, especially when using reagents like STAB. organic-chemistry.orgrsc.org The use of solvent-free conditions has also been explored as a more environmentally friendly approach. organic-chemistry.org

Temperature Effects: The temperature of the reaction can influence the rate of both imine formation and reduction. In some cases, reactions may not proceed at room temperature and require heating to drive the reaction to completion. researchgate.net For example, a gradual increase in temperature can enhance the conversion of the starting materials to the desired amine product. researchgate.net However, higher temperatures can also lead to side reactions, such as the reduction of the carbonyl group itself or the formation of byproducts. Therefore, careful optimization of the reaction temperature is often necessary to achieve the desired product in high yield and purity.

Staudinger-Aza-Wittig Type Condensation Pathways

The Staudinger-Aza-Wittig reaction provides a powerful alternative for the synthesis of nitrogen-containing heterocycles, including substituted pyridines. researchgate.netwhiterose.ac.ukchem-station.com This reaction sequence typically involves the reaction of an azide (B81097) with a phosphine (B1218219) to form an iminophosphorane (the Staudinger reaction), which then reacts with a carbonyl compound in an aza-Wittig reaction to form an imine. chem-station.com This imine can then undergo further transformations, such as cyclization, to form the desired heterocyclic ring.

In the context of synthesizing derivatives of this compound, a Staudinger-Aza-Wittig approach could be envisioned where a suitably functionalized azide and a carbonyl compound are condensed to form a precursor to the substituted pyridine ring. For example, a vinylic phosphazene, prepared from the Staudinger reaction of a phosphine with an alkenyl azide, can react with a carbonyl compound to generate a 2-azadiene. whiterose.ac.uk This azadiene can then participate in a [4+2] cycloaddition reaction to construct the pyridine ring. whiterose.ac.uknih.gov

Recent advancements have focused on developing catalytic versions of the aza-Wittig reaction to avoid the generation of stoichiometric phosphine oxide waste. whiterose.ac.ukrsc.orgacs.org These catalytic approaches enhance the sustainability and practicality of this synthetic route.

While a direct application of the Staudinger-Aza-Wittig reaction for the one-step synthesis of this compound is not prominently reported, the principles of this methodology offer a versatile toolkit for the construction of the core pyridine scaffold, which can then be further functionalized to the target molecule.

Mechanistic Considerations of Azido-Aldehyde Condensations

While a direct, one-pot condensation between an azide and an aldehyde to form a pyridine ring is not a standard named reaction, the principles of such a transformation can be understood through related multi-step or multicomponent processes. A plausible mechanistic pathway involves the in-situ formation of an imine or an aza-Wittig reagent from the azide, which then participates in a cyclization cascade.

One such sequence could begin with the Staudinger reaction of an azide with a phosphine to generate an iminophosphorane (aza-Wittig reagent). This highly reactive intermediate can then react with an α,β-unsaturated aldehyde or ketone. The subsequent intramolecular aza-Wittig reaction would form a dihydropyridine (B1217469) ring, which could then be oxidized to the aromatic pyridine.

Alternatively, a reaction sequence can be envisioned starting from aldehydes, phosphorus ylides, and propargyl azide, which proceeds through a cascade of a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, and a 6π-3-azatriene electrocyclization to afford polysubstituted pyridines. organic-chemistry.org The key step is the formation of a vinyliminophosphorane which undergoes cyclization.

Another related concept is the condensation of 2-(aminomethyl)pyridine precursors with electrophilically activated species. beilstein-journals.org Although this involves an amine rather than an azide, the underlying principle of cyclocondensation to form a fused ring system is relevant. For instance, the reaction of 2-(aminomethyl)pyridine with activated nitroalkanes proceeds via nucleophilic attack, formation of an amidinium species, and a 5-exo-trig cyclization. beilstein-journals.org

In Situ Reduction Strategies

In situ reduction strategies are powerful one-pot procedures that enhance synthetic efficiency by minimizing intermediate isolation steps. In the context of synthesizing this compound, these strategies are particularly useful for the formation of both the amino and the methanol functionalities.

A common approach is the direct conversion of alcohols to amines via an in-situ oxidation-imine formation-reduction sequence. organic-chemistry.orgbohrium.comnih.gov For example, a precursor like (6-(hydroxymethyl)pyridin-2-yl)methanol could be selectively oxidized at one carbinol to an aldehyde. This intermediate aldehyde, without being isolated, would react with methylamine to form an imine. Subsequent reduction of the imine in the same pot, using a mild reducing agent like sodium borohydride or a polymer-supported cyanoborohydride (PSCBH), would yield the target secondary amine. organic-chemistry.orgbohrium.com Manganese dioxide is often employed as an effective in-situ oxidant for such transformations of benzylic-type alcohols. organic-chemistry.orgbohrium.com

Another key application is the reduction of a carboxylic acid or ester precursor to the primary alcohol. While strong reducing agents like lithium aluminum hydride can achieve this, in situ activation provides a milder alternative. The carboxylic acid is first converted into a more reactive derivative, such as a mixed anhydride (B1165640) or an active ester, which is then reduced. youtube.com This avoids the harsh conditions associated with direct hydride reduction of carboxylic acids. For the synthesis of this compound, a precursor like 6-(methylamino)picolinic acid could be reduced to the target compound in a one-pot procedure by activation followed by reduction with a reagent like sodium borohydride.

Palladium-Catalyzed Coupling Reactions for Pyridine Ring Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic rings, including pyridine. nih.govrsc.org The electron-deficient nature of the pyridine ring can make it a challenging substrate, but the development of sophisticated catalysts and ligands has enabled a wide range of transformations. nih.govresearchgate.net These reactions allow for the precise introduction of carbon and other substituents onto the pyridine core, which is crucial for building the complex architecture of molecules like this compound.

Suzuki-Miyaura Coupling in Pyridyl Derivative Synthesis

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate. researchgate.netnih.gov In pyridine synthesis, it is frequently used to introduce aryl, heteroaryl, or alkyl groups. nih.govacs.orgcdnsciencepub.com

For a molecule like this compound, the Suzuki reaction could be employed at various stages. A key step could involve coupling a dihalogenated pyridine, such as 2,6-dichloropyridine (B45657), with a suitable organoboron reagent. However, the instability and poor reactivity of some 2-pyridyl boron reagents can be a challenge. researchgate.net An alternative is to use a pyridyl halide as the electrophilic partner. For instance, a (6-halopyridin-2-yl)methanol derivative could be coupled with an organoboron reagent to introduce other substituents if diversification is desired. The reaction typically employs a Pd(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, and a phosphine ligand.

| Catalyst System | Coupling Partners | Typical Conditions | Relevance |

| Pd(PPh₃)₄ / K₃PO₄ | 5-Bromo-2-methylpyridin-3-amine + Arylboronic acids | 1,4-Dioxane/H₂O, 85-95°C | Demonstrates C-C bond formation on a functionalized pyridine ring. nih.gov |

| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride (B91410) + Hetero(aryl) boronic acids | Base-free, 65-100°C | Shows coupling at the C-2 position of pyridine. cdnsciencepub.com |

| Pd(OAc)₂ / Ligand | Halogenated pyridines + Pyridylboronic acids | Varies with substrates | Synthesis of bipyridine structures and functionalized pyridines. acs.org |

Stille Coupling Methods for Diversification

The Stille coupling provides a powerful alternative to the Suzuki reaction, involving the palladium-catalyzed coupling of an organic halide or triflate with an organotin compound (organostannane). libretexts.orgorganic-chemistry.org A key advantage of Stille coupling is the stability and tolerance of organostannane reagents to a wide variety of functional groups. libretexts.org This method is highly effective for the functionalization of heterocycles. nih.gov

In the synthesis of this compound derivatives, a Stille coupling could be used to introduce diverse substituents onto the pyridine ring. For example, a stannylated pyridine derivative could be coupled with various organic halides. The general mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.org Additives like copper(I) iodide (CuI) can significantly accelerate the reaction rate. harvard.edu

| Catalyst System | Coupling Partners | Key Features | Relevance |

| Pd(PPh₃)₄ | Organostannane (R¹-Sn(Alkyl)₃) + Organic Halide (R²-X) | Wide scope of R groups, air-stable reagents. libretexts.orgwikipedia.org | Versatile C-C bond formation for complex pyridine derivatives. |

| Pd(OAc)₂ / XPhos | Distannylated diazocine + Brominated heterocycles | Can be more efficient than Suzuki for certain heterocyclic couplings. nih.gov | Highlights utility for nitrogen-containing heterocycles. |

| Pd₂(dba)₃ / AsPh₃ / CuI | Organostannane + Organic Halide | CuI additive accelerates the rate-limiting transmetalation step. harvard.edu | Optimization strategy for challenging coupling reactions. |

Carbonylation Reactions for Carboxylic Acid Precursors

Palladium-catalyzed carbonylation reactions are a highly effective method for converting organic halides or triflates into carboxylic acids, esters, or amides by introducing a carbonyl group from carbon monoxide (CO). This strategy is particularly valuable for synthesizing pyridinecarboxylic acids, which are key precursors to alcohols, aldehydes, and other functional groups. researchgate.netgoogle.com

To synthesize this compound, a likely precursor is a 6-substituted-pyridine-2-carboxylic acid. This could be synthesized via carbonylation of a corresponding 2-halo-6-substituted pyridine. For example, 2-bromo-6-(methylamino)pyridine could be subjected to palladium-catalyzed carbonylation to produce 6-(methylamino)picolinic acid. This acid can then be reduced to the target primary alcohol. wikipedia.org The reaction conditions, including the choice of catalyst, solvent, and base, are critical for achieving high yields and selectivity.

| Reaction Type | Starting Material | Product | Catalyst/Reagents | Relevance |

| Hydroxycarbonylation | 2-Bromopyridine | Pyridine-2-carboxylic acid (Picolinic acid) | Pd catalyst, CO, H₂O | Direct route to carboxylic acid precursors. wikipedia.org |

| Formylation | Bromoquinolines/pyridines | Quinoline/Pyridine carboxaldehydes | Pd catalyst, Syngas (CO/H₂) | Synthesis of aldehyde precursors for further reactions. researchgate.net |

| Aminocarbonylation | Chloroquinoline derivative | Amide | Pd catalyst, CO, Amine | Precursor for amides and subsequent cyclizations. researchgate.net |

Multistep Synthesis Strategies and Convergent Routes

The synthesis of a multifunctional molecule like this compound necessitates a well-designed multistep strategy. Both linear and convergent approaches can be considered, with convergent syntheses often being more efficient for complex targets by building up molecular fragments separately before combining them.

A plausible convergent strategy might involve:

Fragment A Synthesis: Preparation of a functionalized pyridine core, for example, 6-chloropyridine-2-carboxaldehyde. This could be achieved by oxidation of 6-chloro-2-methylpyridine.

Fragment B Introduction: The aldehyde of Fragment A is protected, followed by nucleophilic substitution of the chlorine atom with methylamine.

Final Deprotection and Reduction: Deprotection of the aldehyde followed by reduction to the primary alcohol would yield the final product.

A potential linear strategy could commence from a readily available starting material like 2,6-dichloropyridine or 6-chloropicolinic acid.

Route from 6-Chloropicolinic Acid:

Amidation: Convert 6-chloropicolinic acid to the corresponding N-methylamide using standard peptide coupling reagents.

Reduction: Reduce the amide to the secondary amine, (6-chloropyridin-2-yl)-N-methylmethanamine. This step must be carefully controlled to avoid reduction of the pyridine ring.

Hydroxymethylation: A more viable route would be to first reduce the carboxylic acid of 6-chloropicolinic acid to the alcohol, (6-chloropyridin-2-yl)methanol.

Amination: Finally, substitute the chloro group with methylamine, likely requiring high temperature and pressure or a copper/palladium catalyst, to furnish this compound.

Classical pyridine syntheses, such as the Hantzsch synthesis, typically build the ring from acyclic precursors. baranlab.orgorganic-chemistry.org While powerful, these methods might require significant post-synthesis functionalization to arrive at the specific substitution pattern of the target molecule. Modern strategies often rely on the functionalization of a pre-formed pyridine ring using the palladium-catalyzed methods discussed previously, which offer greater control and flexibility. beilstein-journals.org

Regioselective Synthesis of Substituted Pyridylmethanol Isomers

The regioselective synthesis of substituted pyridylmethanol isomers is crucial for controlling the biological activity and physical properties of the final compounds. Various strategies have been developed to achieve high regioselectivity in the synthesis of pyridylmethanols.

One common approach involves the use of directing groups to control the position of substitution on the pyridine ring. For example, the inherent directing ability of substituents already present on the pyridine ring can be exploited. Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position.

A notable method for the regioselective synthesis of 2,3,6-trisubstituted pyridines utilizes a palladium-catalyzed reaction of isoxazolinones with vinylketones. figshare.com This process involves a C-regioselective 1,4-addition followed by a transformation believed to proceed through a vinylnitrene-Pd intermediate, ultimately leading to the formation of the desired pyridine structure. figshare.com This strategy offers a scalable and practical route to previously inaccessible substitution patterns on the pyridine ring. figshare.com

Another powerful technique for achieving regioselectivity is the multicomponent reaction. For instance, an efficient and environmentally friendly protocol has been developed for the synthesis of benzo[c]pyrazolo nih.govnih.govnaphthyridine derivatives through a regioselective multi-component "on-water" reaction of isatin, malononitrile, and 3-aminopyrazole. nih.gov This method proceeds via a series of reactions including Knoevenagel condensation, Michael addition, hydrolysis, cyclization, decarboxylation, and aromatization to yield the target compounds in good to excellent yields. nih.gov

Furthermore, the synthesis of 1,5-disubstituted 1,2,3-triazole derivatives functionalized with pyrimidine (B1678525) nucleobases has been achieved in a regioselective manner via a 1,3-dipolar cycloaddition reaction catalyzed by FeCl3. nih.gov This protocol allows for the selective synthesis of monoalkylated compounds, which are then reacted with various azides to produce the desired triazole derivatives. nih.gov

The regioselective synthesis of 3,5-disubstituted pyrazoles has also been reported through the 1,3-dipolar cycloaddition of diazo compounds with unactivated bromovinyl acetals. thieme.de This method provides an efficient route to valuable pyrazole (B372694) heterocycles. thieme.de

In the context of chiral β-amino alcohols containing pyridine moieties, regioselective transformations to vic-diamines have been developed. mdpi.com One method involves the nucleophilic substitution of cyclic sulfamidates, derived from the amino alcohols, with sodium azide. mdpi.com This approach allows for the regio- and stereoselective opening of the sulfamidate ring to yield the desired diamine regioisomer. mdpi.com

These examples highlight the diverse strategies available for achieving high regioselectivity in the synthesis of substituted pyridines and related heterocyclic systems, which is essential for the targeted synthesis of this compound and its analogs.

Asymmetric Synthesis of Chiral this compound Analogs

The development of asymmetric methods to synthesize chiral analogs of this compound is of significant interest, as the stereochemistry of a molecule can profoundly influence its biological activity. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. york.ac.uk

Enantioselective Carbon-Carbon Bond Formation

Enantioselective carbon-carbon bond formation is a cornerstone of asymmetric synthesis. One prominent example is the N-heterocyclic carbene (NHC)-catalyzed oxidative [3 + 3] annulation of enals with pyrazol-5-amines, which yields chiral pyrazolo[3,4-b]pyridin-6-ones with excellent enantioselectivities. rsc.org This reaction proceeds under mild conditions and demonstrates a broad substrate scope. rsc.org

Another approach involves the chemoenzymatic synthesis of chiral pyridine-based α-fluorinated secondary alcohols. nih.gov This two-step method begins with the synthesis of prochiral α-halogenated ketones from picoline derivatives, followed by an enantioselective reduction of the carbonyl group using an alcohol dehydrogenase. nih.gov

Chiral Auxiliary and Catalyst-Controlled Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. york.ac.ukwikipedia.org A good chiral auxiliary should be readily available in both enantiomeric forms, easy to attach and remove, and provide high levels of asymmetric induction. york.ac.uk

Several types of chiral auxiliaries have been developed and utilized in asymmetric synthesis. For instance, pseudoephedrine and its analog, pseudoephenamine, are effective chiral auxiliaries for diastereoselective alkylation reactions, leading to the formation of enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. nih.gov Pseudoephenamine has shown particular promise in reactions forming quaternary carbon centers. nih.gov

Oxazolidinones, introduced by Evans, are another widely used class of chiral auxiliaries. wikipedia.org They are employed in asymmetric alkylation and aldol (B89426) reactions to set the absolute stereochemistry of new stereocenters. wikipedia.org Similarly, camphorsultams and pyrimidinone-based auxiliaries have demonstrated high stereoselectivities in various asymmetric transformations. nih.govsigmaaldrich.com

Catalyst-controlled approaches represent another powerful strategy for asymmetric synthesis. nih.gov This involves the use of a chiral catalyst to direct the stereochemical course of a reaction. Transition metal catalysts, often combined with chiral ligands, are frequently employed for the formation of chiral C-C and C-X bonds. nih.gov For example, chiral amino alcohols derived from (S)-6-chloronicotine have been used as ligands in the asymmetric alkylation of aldehydes with diethylzinc, achieving high yields and enantiomeric excesses. researchgate.net

Recent advancements have also seen the emergence of asymmetric electrocatalysis and photocatalysis, which offer sustainable and efficient methods for enantioselective reactions. nih.gov These techniques combine the principles of electrochemistry or photochemistry with chiral catalysts to drive asymmetric transformations. nih.gov

Insufficient Scientific Data Precludes Detailed Analysis of this compound's Coordination Chemistry

A comprehensive review of available scientific literature reveals a significant lack of specific research focused on the coordination chemistry of the compound this compound. While the principles of ligand design and coordination chemistry are well-established for related pyridine-based ligands, detailed experimental studies, including crystal structures and spectroscopic data for metal complexes of this particular molecule, are not present in the public domain. Consequently, a thorough and scientifically accurate article adhering to the requested detailed outline cannot be generated at this time.

The proposed article outline, focusing on the ligand architecture, potential denticity, and specific chelation modes, necessitates access to primary research findings that are currently unavailable. Analysis of the individual donor sites—the pyridine nitrogen, the secondary amine nitrogen, and the hydroxyl oxygen—and the potential for bidentate N,O and N,N chelation would require experimental evidence from synthesized and characterized metal complexes. Without such data, any discussion would be purely speculative and would not meet the required standards of scientific accuracy.

Further research, including the synthesis of this compound and its subsequent complexation with various metal ions, followed by structural and spectroscopic analysis, is required to provide the necessary data to address the topics outlined in the user's request. Until such research is published, a detailed and authoritative article on the coordination chemistry of this specific compound cannot be written.

Coordination Chemistry and Ligand Design Principles of 6 Methylamino Pyridin 2 Yl Methanol

Chelation Modes and Ring Strain Analysis in Metal Complexes

Tridentate Coordination Modes and their Configurational Preferences

The ligand (6-(Methylamino)pyridin-2-yl)methanol possesses three donor atoms—the pyridine (B92270) nitrogen, the amino nitrogen, and the methanolic oxygen—arranged in a manner that allows it to act as a tridentate, pincer-type ligand with an N,N,O donor set. When coordinating to a metal center, particularly in an octahedral geometry, such ligands can adopt two principal geometric isomers: facial (fac) and meridional (mer).

In the fac isomer, the three donor atoms of the ligand occupy one triangular face of the octahedron. vedantu.com In the mer isomer, the donor atoms are arranged in a plane that bisects the octahedron, occupying a meridian. fiveable.me Pincer ligands, due to their inherent structural rigidity and preferred bite angles, overwhelmingly favor a meridional coordination mode. wikipedia.org This strong preference arises from the ligand's structure, which binds tightly to three adjacent coplanar sites on the metal ion. wikipedia.org

The meridional coordination of the this compound ligand results in the formation of two five-membered chelate rings, creating a highly stable complex. This constrained geometry is a hallmark of pincer complexes and contributes to their high thermal stability by inhibiting deactivation pathways like cyclometallation. wikipedia.org While a fac arrangement is theoretically possible, it would introduce significant strain into the ligand backbone, making it energetically unfavorable compared to the relaxed, planar coordination of the mer isomer. The resulting complexes are typically distorted from ideal octahedral geometry to accommodate the specific bond lengths and angles of the N,N,O-pincer ligand.

Monodentate Coordination Pathways

Although this compound is predisposed to act as a tridentate ligand, monodentate coordination is a possible pathway under certain conditions. In such a scenario, the ligand would bind to the metal center through only one of its three potential donor atoms. The pyridine nitrogen is the most likely site for initial monodentate coordination, as its lone pair is readily available for donation without the conformational rearrangement required for chelation. stackexchange.com

Several factors can favor a monodentate coordination mode:

Presence of Strong Competing Ligands: In a solution containing other ligands with a high affinity for the metal center, the formation of a fully chelated tridentate complex may be kinetically or thermodynamically disfavored.

Solvent Effects: Strongly coordinating solvents can compete for binding sites on the metal, potentially stabilizing a monodentate or bidentate intermediate and hindering the final chelation step.

Metal Ion Properties: Metal ions with a strong preference for specific coordination numbers or geometries that are incompatible with tridentate pincer coordination might favor a monodentate interaction.

Hemilability: The arms of a pincer ligand can sometimes be "hemilabile," meaning one of the donor groups (in this case, likely the methanol (B129727) or methylamino group) can reversibly dissociate from the metal center. wikipedia.org This creates a transiently vacant coordination site that can be involved in catalytic cycles or other reactions. This dynamic process involves a temporary shift from tridentate to bidentate or even monodentate coordination.

Electronic and Steric Influence of Methylamino Substitution on Ligand Properties

The substitution of a methylamino group at the 6-position of the pyridine ring significantly influences the electronic and steric properties of this compound as a ligand.

Electronic Influence: The methylamino group (-NHCH₃) is a potent electron-donating group (EDG). It exerts its influence through two primary mechanisms:

Resonance Effect: The lone pair of electrons on the nitrogen atom can be delocalized into the pyridine ring's π-system, increasing the electron density on the ring, particularly on the pyridine nitrogen atom. valpo.edu

Inductive Effect: The methyl group itself is weakly electron-donating, further pushing electron density towards the ring.

Steric Influence: The steric effect of the methylamino group is relatively modest but not negligible. The methyl group adds some steric bulk in the vicinity of the amino nitrogen donor. While this does not significantly hinder the coordination of the ligand in a meridional fashion, it can influence the precise geometry around the metal center and may affect the approach of substrates in catalytic applications. mdpi.comnih.gov The steric profile can also play a role in the stability of different isomers and the packing of complexes in the solid state.

| Property | Electronic Effect | Steric Effect |

|---|---|---|

| Pyridine Nitrogen Basicity | Increased (stronger donor) | Negligible |

| Ligand Field Strength | Increased | Minor influence on geometry |

| Redox Potential of Complex | Shifted (metal center is more electron-rich) | Negligible |

| Complex Geometry | Minor bond length changes | Potential for slight distortion |

Hard-Soft Acid-Base (HSAB) Theory in Predicting Metal-Ligand Interactions

The Hard-Soft Acid-Base (HSAB) theory is a qualitative framework used to predict the stability of metal-ligand bonds. It classifies metal ions (Lewis acids) and ligands (Lewis bases) as either "hard," "soft," or "borderline." wikipedia.org The central tenet of the theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. wikipedia.orglibretexts.org

The ligand this compound is a hybrid ligand with both hard and borderline donor atoms:

Hard Donor: The alcoholic oxygen atom is a hard Lewis base, characterized by low polarizability and high electronegativity. libretexts.org

Borderline Donors: The pyridine and amino nitrogen atoms are considered borderline bases. libretexts.org

This mixed-donor character makes the ligand highly versatile, allowing it to coordinate effectively with a wide range of metal ions. The HSAB theory can be used to predict the relative stabilities of the bonds formed:

Hard Acids (e.g., Li⁺, Mg²⁺, Al³⁺, Cr³⁺, Fe³⁺) will have a strong affinity for the hard oxygen donor.

Soft Acids (e.g., Cu⁺, Ag⁺, Au⁺, Hg²⁺, Pd²⁺) will preferentially interact with the softer, more polarizable nitrogen donors, although the bond may be less favorable than with a true soft-donor ligand (e.g., containing sulfur or phosphorus).

Borderline Acids (e.g., Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) are well-matched for this ligand, as they can form stable coordinate bonds with both the hard oxygen and the borderline nitrogen donors, leading to a strong chelate effect. nih.gov

| Species | Classification | Examples | Predicted Interaction with this compound |

|---|---|---|---|

| Ligand Donor Atoms | O (alcohol), N (amine), N (pyridine) | ||

| Hard | O | Strong interaction with Hard Acids | |

| Borderline | N (amine), N (pyridine) | Strong interaction with Borderline Acids | |

| Metal Ions (Acids) | |||

| Hard | Fe³⁺, Co³⁺, Mn²⁺, Ti⁴⁺ | Favors coordination to the oxygen donor. | |

| Borderline | Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ | Forms stable complexes utilizing all three donor atoms. | |

| Soft | Pd²⁺, Pt²⁺, Ag⁺, Hg²⁺ | Favors coordination to the nitrogen donors. |

Factors Governing Ligand Redistribution and Stability in Solution

The stability of complexes formed with this compound in solution is governed by both thermodynamic and kinetic factors. The tridentate, pincer-like coordination of this ligand generally leads to the formation of highly stable metal complexes.

Thermodynamic Factors:

The Chelate Effect: The primary factor contributing to the high stability is the chelate effect. The simultaneous binding of the three donor atoms to a single metal center is entropically more favorable than the coordination of three separate monodentate ligands.

Pincer Rigidity: The rigid framework of pincer ligands pre-organizes the donor atoms for coordination, minimizing the entropic penalty upon binding and conferring exceptional thermal stability. wikipedia.org

Kinetic Factors and Ligand Redistribution: While thermodynamically stable, complexes can still be kinetically labile, meaning they can undergo ligand exchange or redistribution reactions. Ligand redistribution involves the exchange of ligands between two metal centers. For pincer complexes, this is generally a slow process due to the strong, multi-point attachment of the ligand. However, redistribution can be facilitated by:

Hemilability: The reversible dissociation of one of the donor arms (e.g., the methanol group) can open a coordination site and provide a pathway for ligand exchange. wikipedia.org

Solvent and pH: Coordinating solvents can assist in the dissociation of a ligand arm, while pH can affect the protonation state of the donor groups (especially the amine and alcohol), altering their ability to coordinate and potentially increasing lability.

Photochemical Activation: Some pincer complexes can be induced to undergo ligand dissociation or exchange upon irradiation with light. nih.gov

Supramolecular Interactions in Coordination Architectures (e.g., Hydrogen Bonding, π-π Stacking)

Beyond the primary coordination bonds to the metal center, the this compound ligand is rich in functional groups that can participate in non-covalent supramolecular interactions. These interactions, including hydrogen bonding and π-π stacking, are crucial in directing the assembly of individual metal complexes into well-defined, higher-order architectures in the solid state. researchgate.net

Hydrogen Bonding: The ligand possesses both hydrogen-bond donor and acceptor sites:

Donors: The hydroxyl (-OH) group of the methanol arm and the secondary amine (-NH) of the methylamino group are excellent hydrogen-bond donors. digitellinc.comnih.gov

Acceptors: The nitrogen atoms of the pyridine and amino groups, as well as the oxygen of the hydroxyl group, can act as hydrogen-bond acceptors. researchgate.net

These capabilities allow for the formation of extensive hydrogen-bonding networks between adjacent complex molecules. semanticscholar.org For instance, the hydroxyl group of one complex can form a hydrogen bond with the pyridine nitrogen of a neighboring complex, leading to the formation of one-dimensional chains or two-dimensional sheets. nih.gov

π-π Stacking: The aromatic pyridine ring is capable of engaging in π-π stacking interactions. nih.gov In the crystal lattice, the pyridine rings of adjacent complexes can align in a parallel-displaced or T-shaped orientation to maximize attractive electrostatic and dispersion forces. rsc.orgresearchgate.netnih.gov These interactions often work in concert with hydrogen bonding to build robust three-dimensional supramolecular structures. rsc.org The interplay between coordination bonds, hydrogen bonding, and π-π stacking dictates the final crystal packing and can influence the material's bulk properties.

Metal Complexes of 6 Methylamino Pyridin 2 Yl Methanol: Structure and Reactivity

Synthesis and Isolation of Metal Complexes with (6-(Methylamino)pyridin-2-yl)methanol

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be isolated as crystalline solids through techniques such as slow evaporation of the solvent.

Transition Metal Complexes (e.g., Ni(II), Fe(II), Mn(II), Cu(II), Rh(III), Ru(II))

The coordination chemistry of this compound with transition metals is rich and varied. The ligand can act as a bidentate or tridentate donor, leading to the formation of mononuclear or polynuclear complexes depending on the metal ion, the counter-anion, and the reaction conditions.

Nickel(II) Complexes : The reaction of NiCl₂ with bidentate N,O-type ligands like (pyridin-2-yl)methanol and its derivatives often yields dinuclear, chloride-bridged octahedral complexes. rsc.org For instance, reacting NiCl₂ with two equivalents of a pyridyl-alcohol ligand can result in a complex with the general formula [Ni(µ-Cl)(L)]₂Cl₂. rsc.org The use of different nickel(II) salts, such as nitrates or sulfates, can also lead to the formation of mononuclear complexes, often with solvent molecules coordinated to the metal center. nih.gov The synthesis is typically carried out in solvents like methanol (B129727) or ethanol. nih.govjscimedcentral.com

Iron(II) Complexes : Iron(II) complexes with nitrogen-containing ligands are of significant interest. The reaction of an iron(II) salt, such as hexa(acetonitrile)iron(II) tetrafluoroborate, with pyridyl-containing ligands in acetonitrile (B52724) can yield bis-ligand complexes. mdpi.com The resulting complexes often exhibit an octahedral geometry around the iron center. nih.gov

Manganese(II) Complexes : Manganese(II) is known to form stable coordination complexes with various nitrogen-based ligands. digitellinc.com The synthesis of Mn(II) complexes can be achieved by reacting a manganese(II) salt with the ligand in a suitable solvent. These complexes are often air-stable, which simplifies their synthesis and characterization. digitellinc.com Depending on the ligand-to-metal ratio and the anions present, both mononuclear and dinuclear manganese(II) complexes can be obtained. osti.gov

Copper(II) Complexes : Copper(II) readily forms complexes with pyridine-containing ligands. researchgate.netmdpi.com The reaction of a Cu(II) salt, such as CuCl₂·2H₂O, with a pyridyl-alcohol ligand in a solvent like methanol can lead to the formation of complexes with varying stoichiometries. researchgate.net The coordination environment around the Cu(II) ion in these complexes is often square planar or distorted square pyramidal. researchgate.netresearchgate.net A hexameric copper(I) complex, [CuCl(L)]₆ where L is 2-(methylamino)pyridine (B147262), has been synthesized by reacting the ligand with CuCl in THF, highlighting the ability of related ligands to form polynuclear structures. ijcce.ac.ir

Rhodium(III) and Ruthenium(II) Complexes : Rhodium(III) and Ruthenium(II) form a wide range of octahedral complexes with pyridine-based ligands. nih.govwikipedia.org The synthesis of these complexes often starts from a suitable precursor, such as [Ru(p-cymene)Cl₂]₂ or RhCl₃·xH₂O. nih.govnih.gov The ligand then displaces coordinated solvent molecules or other labile ligands to form the desired complex. For instance, half-sandwich Ru(II) arene complexes can be prepared by reacting the dimeric precursor with the ligand in a solvent like dichloromethane. nih.gov

Main Group Metal Complexes

While the coordination chemistry of this compound with transition metals is well-explored, its interaction with main group metals is a less studied area. However, related pyridine-based ligands have been shown to form complexes with d¹⁰ transition metals like Zn(II), Cd(II), and Hg(II), which share some characteristics with main group metals. rsc.org These complexes are typically synthesized by reacting the ligand with the corresponding metal salt, leading to four-coordinate structures. rsc.org The principles of Lewis acid-base interactions suggest that this compound, as a Lewis base, can also coordinate to main group metal centers. wikipedia.org

Structural Elucidation of Coordination Compounds

The precise three-dimensional arrangement of atoms in these metal complexes is determined using various analytical techniques, with single-crystal X-ray diffraction being the most definitive method.

Single-Crystal X-ray Diffraction Analysis of Coordination Geometries and Bond Parameters

Single-crystal X-ray diffraction provides detailed information about the coordination geometry of the metal center, as well as precise bond lengths and angles within the complex. uea.ac.uk For complexes of this compound, this technique would reveal how the ligand coordinates to the metal ion, for example, through the pyridyl nitrogen, the amino nitrogen, and/or the hydroxyl oxygen.

In a hypothetical mononuclear Ni(II) complex with two molecules of this compound (L), one could expect to find the following structural features:

| Parameter | Expected Value |

| Coordination Geometry | Distorted Octahedral |

| Ni-N(pyridine) bond length | ~2.1 Å |

| Ni-N(amino) bond length | ~2.2 Å |

| Ni-O(hydroxyl) bond length | ~2.1 Å |

| N-Ni-N bite angle | ~80-90° |

| N-Ni-O bite angle | ~80-90° |

This table is generated based on typical values for similar Ni(II) complexes and serves as an illustrative example.

Similarly, for a dinuclear Cu(II) complex, X-ray diffraction could confirm the presence of bridging ligands, such as chloride ions, and the coordination environment around each copper center. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, single-crystal X-ray diffraction also provides insights into how the complex molecules are arranged in the crystal lattice. This crystal packing is governed by various intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov

For complexes of this compound, the presence of the hydroxyl and amino groups provides opportunities for hydrogen bonding. The N-H and O-H groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as acceptors. These hydrogen bonds can link neighboring molecules into one-, two-, or three-dimensional networks. nih.gov Furthermore, the pyridine (B92270) ring can participate in π-π stacking interactions with adjacent rings, further stabilizing the crystal structure. nih.gov The Hirshfeld surface analysis is a powerful tool to visualize and quantify these intermolecular interactions. nih.gov

Coordination Number and Geometry of Metal Centers

The coordination number and geometry of the metal center in complexes of this compound are influenced by several factors, including the size and electronic properties of the metal ion, the denticity of the ligand, and the nature of the counter-ions and solvent molecules.

Common Coordination Geometries :

Octahedral : This is a common geometry for many transition metal ions, including Ni(II), Fe(II), Mn(II), Rh(III), and Ru(II). nih.govchemrevlett.comkoreascience.krnih.gov In these cases, the metal center is surrounded by six donor atoms.

Square Planar/Square Pyramidal : These geometries are frequently observed for Cu(II) complexes. researchgate.netresearchgate.net

Tetrahedral : This geometry can be adopted by some d¹⁰ metal ions and can also be found in certain Ni(II) complexes. chemrevlett.com

Linear, Tetrahedral, Square Planar, Octahedral Geometries

Complexes of pyridine-based ligands are known to adopt all of the common coordination geometries. ukri.org While linear complexes are less common for chelating ligands, tetrahedral, square planar, and octahedral geometries are prevalent. For a bidentate ligand (L) like this compound, typical stoichiometries include [ML₂] and [ML₃].

Tetrahedral Geometry: Metal ions such as Zn(II) or Cu(I) with a d¹⁰ configuration, or Co(II) with a d⁷ configuration, frequently form tetrahedral complexes of the type [ML₂]. These complexes are common for metal ions where ligand field stabilization energy does not strongly favor another geometry.

Square Planar Geometry: This geometry is characteristic of d⁸ metal ions like Ni(II), Pd(II), and Pt(II). ukri.org For example, a complex of the type [Ni(L)₂] would be expected to be diamagnetic and adopt a square planar arrangement.

Octahedral Geometry: Six-coordinate octahedral complexes are very common for a wide range of transition metals, including Cr(III), Fe(II/III), Co(II/III), and Ni(II). researchgate.net These can be formed as [M(L)₃] or, more commonly, as [M(L)₂(X)₂], where X represents a monodentate ligand like water or a halide. In a complex such as {[Cu(C₁₉H₁₇N₄O₂)]ClO₄·C₂H₃N}n, which features a related pyridine-based ligand, the copper(II) center adopts a distorted octahedral geometry. nih.gov

Table 1: Common Geometries for Metal Complexes with Pyridine-Type Ligands

| Geometry | Typical Metal Ions | d-Electron Count | Example Stoichiometry (L = bidentate) |

| Tetrahedral | Co(II), Zn(II), Cu(I) | d⁷, d¹⁰ | [ML₂] |

| Square Planar | Ni(II), Pd(II), Pt(II), Au(III) | d⁸ | [ML₂] |

| Octahedral | Cr(III), Mn(II/III), Fe(II/III), Co(III), Ni(II), Cu(II) | Various | [ML₃], [ML₂(X)₂] |

Distorted Geometries and Jahn-Teller Effects

This phenomenon is most pronounced in octahedral complexes of metal ions with specific d-electron counts, particularly high-spin d⁴ (e.g., Cr(II), Mn(III)) and d⁹ (e.g., Cu(II)) configurations. libretexts.org For a d⁹ ion like copper(II) in an octahedral environment, the e_g orbitals (d_z² and d_x²-y²) are unevenly occupied (e_g³). youtube.com This degeneracy leads to a strong driving force for distortion.

The most common Jahn-Teller distortion in Cu(II) complexes is a tetragonal elongation, where the two axial bonds are significantly longer than the four equatorial bonds. libretexts.org This is observed in complexes like the hexaaquacopper(II) ion, [Cu(OH₂)₆]²⁺, where two axial Cu-O bonds are around 2.27-2.38 Å, while the four equatorial Cu-O distances are much shorter at approximately 1.95-1.96 Å. libretexts.orgrsc.org Less commonly, a tetragonal compression can occur. ukri.orgrsc.org In a complex of this compound with Cu(II), a similar Jahn-Teller distortion of the octahedral geometry would be expected, leading to elongated axial bonds.

Table 2: Example Bond Lengths in Jahn-Teller Distorted Cu(II) Complexes

| Complex | Equatorial Cu-O Distance (Å) | Axial Cu-O Distance (Å) | Distortion Type |

| Cu(OH₂)₆₂ | 1.96(1) | 2.32(2) | Elongated Octahedral |

| [Cu(OH₂)₆]SiF₆ | 1.95(1) | 2.27(3) | Elongated Octahedral |

| [Cu(OS(CH₃)₂)₆]²⁺ (in DMSO) | 1.96(1) | 2.24(2) | Elongated Octahedral |

Data sourced from EXAFS studies of solvated copper(II) ions. rsc.org

Electronic Structure and Bonding in Metal Complexes

The properties of metal complexes, including their color, magnetism, and reactivity, are dictated by their electronic structure. Theories like Ligand Field Theory and Molecular Orbital Theory provide frameworks for understanding the interaction between the metal d-orbitals and the ligand orbitals.

Ligand Field Theory and Crystal Field Theory Applications

Crystal Field Theory (CFT) provides a simple electrostatic model to describe the effect of ligands on the degeneracy of the metal d-orbitals. In an octahedral field, the five d-orbitals split into two sets: the lower-energy t₂g set (d_xy, d_xz, d_yz) and the higher-energy e_g set (d_z², d_x²-y²). The energy separation between these sets is denoted as Δo (the ligand field splitting parameter). wikipedia.org

Ligand Field Theory (LFT) is a more sophisticated model that incorporates covalent character into the metal-ligand bond. youtube.com The magnitude of Δo depends on the metal, its oxidation state, and the nature of the ligands. The energy of a given d-electron configuration relative to the average energy of the d-orbitals is the Ligand Field Stabilization Energy (LFSE). For an octahedral complex, the LFSE is calculated as:

LFSE = (-0.4 * n(t₂g) + 0.6 * n(e_g)) * Δo

where n(t₂g) and n(e_g) are the number of electrons in the respective orbitals. This energy stabilization influences the adoption of specific geometries and the thermodynamic stability of the complex.

Reactivity and Transformation Pathways of Coordinated this compound

The coordination of this compound to a metal center modifies the reactivity of both the ligand and the metal. The complex can undergo reactions at the metal center, such as ligand exchange, or reactions involving the coordinated ligand itself.

Ligand Exchange Reactions in Metal Complexes

Ligand exchange is a fundamental reaction in coordination chemistry where a coordinated ligand is replaced by another ligand from the surrounding solution. The kinetics and mechanism of these reactions are crucial for understanding the behavior of complexes in solution. For pyridine-based ligands, exchange rates can be studied using techniques like NMR or mass spectrometry.

The lability of a ligand is influenced by several factors:

The Metal Ion: The nature of the metal, its oxidation state, and its d-electron configuration play a major role. For example, ligand exchange is typically very fast for Cu(II) complexes due to the Jahn-Teller effect, which weakens the axial bonds.

Solvent: Coordinating solvents can compete with the ligand for binding sites on the metal, potentially altering the exchange mechanism from a dissociative to an associative or interchange pathway.

Counter-ion: A coordinating counter-ion can occupy a binding site, influencing the dissociation rate of other ligands.

Steric and Electronic Effects: The properties of the other ligands in the coordination sphere can influence the strength of the metal-ligand bond being broken.

A study on pyridine exchange in a macrocyclic complex showed that the dissociation rates and activation parameters could be precisely determined, providing insight into the mechanistic pathway of the exchange process. Similar principles would govern the exchange of the this compound ligand from a metal center.

Table 3: Factors Influencing Ligand Exchange Rates

| Factor | Influence on Ligand Exchange |

| Metal Center | d-electron count and ionic radius affect bond strength and lability. Jahn-Teller active ions (e.g., Cu(II)) show enhanced rates. |

| Solvent | Coordinating solvents can facilitate exchange via competitive binding or associative pathways. |

| Counter-ion | Coordinating anions can compete for sites, affecting the stability of the complex and the rate of ligand dissociation. |

| Ligand Properties | Steric bulk on the ligand can accelerate dissociation; electronic effects can strengthen or weaken the M-L bond. |

Oxidation-Reduction Chemistry at the Metal Center

The electrochemical behavior of metal complexes containing ligands analogous to this compound is a critical area of study, as it underpins their potential applications in catalysis and materials science. The redox properties of these complexes are typically investigated using techniques such as cyclic voltammetry, which can reveal the potentials at which the metal center undergoes oxidation or reduction.

The this compound ligand, by virtue of its sigma-donating and pi-accepting capabilities, can stabilize various oxidation states of a coordinated metal. The electron-donating nature of the methylamino and alkoxide groups can enrich the electron density at the metal center, generally making it easier to oxidize (i.e., shifting the oxidation potential to less positive values). Conversely, the pyridine ring can participate in back-bonding, stabilizing lower oxidation states.

Recent research on copper(II) complexes with various pyridine-alkoxide proligands has provided specific redox potential data that can serve as a valuable comparison. The cyclic voltammetry of these complexes in 2,2,2-trifluoroethanol (B45653) revealed irreversible oxidations at potentials (Ep,a) ranging from +1.20 V to +1.64 V versus Fc/Fc⁺, depending on the substituents on the ligand. mdpi.com For a complex with a reversible redox feature, an E1/2 value of 0.43 V vs. Fc/Fc⁺ was reported after initial oxidation. mdpi.com

Interactive Data Table: Redox Potentials of Related Pyridine-Alkoxide Metal Complexes.

| Complex/Ligand | Metal | Redox Couple | Potential (V vs. Fc/Fc⁺) | Technique | Reference |

|---|---|---|---|---|---|

| Cu(HAcbDM)(H₂O)₂·H₂O | Cu(II) | Cu(II)/Cu(I) | Quasi-reversible | Cyclic Voltammetry | nih.gov |

| Os(tpy-pyrrole)₂₂ | Os(II) | Os(II)/Os(III) | 0.051 | Cyclic Voltammetry | mdpi.com |

| Os(tpy-ᵗBu)₂₂ | Os(II) | Os(II)/Os(III) | 0.394 | Cyclic Voltammetry | mdpi.com |

| Cu complex with L1 | Cu(II) | Cu(II)/Cu(III) | Ep,a = 1.64 | Cyclic Voltammetry | mdpi.com |

Note: The data presented is for analogous complexes and not directly for complexes of this compound. L1 and L2 refer to diphenyl(pyridin-2-yl)methanol (B103154) and 1-(pyren-1-yl)-1-(pyridin-2-yl)ethan-1-ol, respectively.

The stability of a particular oxidation state is also dictated by the coordination geometry that the ligand enforces on the metal center. For copper complexes, a geometry intermediate between tetrahedral and square planar can be adopted for both Cu(I) and Cu(II) oxidation states, facilitating the redox process. chemrxiv.org

Protonation and Deprotonation Behavior of Coordinated Ligand

The this compound ligand possesses multiple sites susceptible to protonation and deprotonation, namely the pyridine nitrogen, the methylamino nitrogen, and the hydroxyl group. The basicity of these sites, quantified by their pKa values, is significantly altered upon coordination to a metal ion.

In its free form, the pyridine nitrogen of a simple pyridine molecule exhibits a pKa of approximately 5.2. organicchemistrydata.org However, upon coordination to a Lewis acidic metal center, the electron density on the pyridine ring is reduced, making the nitrogen less basic and thus less likely to be protonated.

Conversely, the hydroxyl group of the methanol moiety is typically deprotonated upon coordination to form a more stable chelate complex, resulting in a coordinated alkoxide. The pKa of this coordinated alcohol is substantially lowered compared to a free alcohol.

The methylamino group introduces another site for potential protonation/deprotonation. The acidity of the N-H proton in the coordinated amino group can be enhanced by the electron-withdrawing effect of the metal center. This can lead to deprotonation under moderately basic conditions to form an amido complex.

Studies on related platinum(II) complexes with a (C-(6-aminomethyl-pyridin-2-yl)methylamine) ligand have shown pH-dependent interactions with nucleosides, which indirectly points to the protonation/deprotonation equilibria of the coordinated ligand. thegoodscentscompany.com Furthermore, research on molybdenum(VI) nitride complexes with a pyridine-based diamido ligand has demonstrated that protonation can occur at one of the amido nitrogens, leading to the formation of an aniline-type ligand that may or may not remain bound to the metal. bldpharm.com

Interactive Data Table: Acidity Constants of Relevant Functional Groups.

| Compound/Functional Group | pKa Value | Conditions | Reference |

|---|---|---|---|

| Pyridine (pyridinium ion) | 5.25 | Aqueous solution | organicchemistrydata.org |

| Molybdenum complex amido nitrogen | Protonated by adamantol | - | bldpharm.com |

Note: This table provides general pKa values and qualitative protonation behavior of related systems to infer the behavior of coordinated this compound.

Catalytic Applications of 6 Methylamino Pyridin 2 Yl Methanol Metal Complexes

Homogeneous Catalysis using (6-(Methylamino)pyridin-2-yl)methanol Ligands

Homogeneous catalysis, where the catalyst and reactants are in the same phase, often relies on precisely designed ligands to control the activity and selectivity of a metal center.

Oxidation Reactions (e.g., Alcohol Oxidation, Olefin Epoxidation)

A comprehensive search of scientific databases indicates a lack of published studies on the use of this compound metal complexes for catalytic oxidation reactions. While ruthenium complexes with other pyridylamine ligands have been investigated for the oxidation of alcohols and olefins, specific research detailing the performance of catalysts derived from this compound in these transformations is not currently available.

Reduction Reactions (e.g., Hydrogenation, Transfer Hydrogenation)

The field of reduction reactions, particularly the transfer hydrogenation of ketones, is an area where pyridine-aminoalcohol ligands have shown promise. These ligands can form stable complexes with metals like ruthenium, which are highly active catalysts. For instance, ruthenium complexes generated in situ from RuCl₂(PPh₃)₃ and various pyridine-aminoalcohol ligands have been evaluated for the transfer hydrogenation of aromatic ketones. mdpi.com

Despite the suitability of its structure, there is a notable absence of specific studies in the peer-reviewed literature that employ this compound as a ligand for catalytic hydrogenation or transfer hydrogenation. The potential for this compound to act as a bifunctional ligand in such reactions, where the N-H or O-H groups might participate in the catalytic cycle, remains an unexplored area of research.

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

There are no direct reports on the application of this compound complexes in catalytic carbon-carbon or carbon-heteroatom bond-forming reactions. However, research on structurally similar ligands provides context for potential applications. For example, aluminum complexes featuring the closely related ligand 2-(methylamino)pyridine (B147262) (which lacks the C-2 methanol (B129727) group) have been synthesized. These complexes have demonstrated the ability to capture and activate carbon dioxide, leading to the insertion of CO₂ into an aluminum-ethyl bond to form an aluminum carboxylate. This reaction represents a form of carbon-carbon bond formation.

Asymmetric Catalysis and Enantioselective Transformations

Asymmetric catalysis aims to produce chiral molecules with a high degree of enantioselectivity, a critical process in the pharmaceutical and fine chemical industries. This typically requires the use of chiral ligands.

A review of the literature indicates that no studies have been published concerning the use of chiral derivatives of this compound in asymmetric catalysis. The synthesis of an enantiomerically pure version of this ligand and its subsequent application in enantioselective transformations has not been reported.

Chiral Induction Mechanisms in Enantioselective Reactions

Given the absence of research on the use of this compound complexes in asymmetric catalysis, there is consequently no information available regarding potential chiral induction mechanisms involving this ligand. The study of such mechanisms would first require the successful development of a chiral catalytic system based on this ligand framework.

Rational Design of this compound Analogs for Enhanced Enantioselectivity

The development of chiral catalysts for enantioselective synthesis is a cornerstone of modern organic chemistry. The this compound scaffold presents a promising platform for the rational design of chiral ligands to achieve high levels of enantioselectivity in metal-catalyzed reactions. The primary strategies for inducing chirality and enhancing enantioselectivity in analogs of this ligand revolve around the introduction of stereogenic centers and the creation of a well-defined chiral pocket around the metal center.

One effective approach is the introduction of a chiral center at the carbon atom of the methanol group. By replacing the two hydrogen atoms with different substituents, a stereogenic center is created. The steric bulk and electronic nature of these substituents can be systematically varied to fine-tune the chiral environment. For instance, replacing one of the hydrogens with a bulky group like a phenyl or tert-butyl group can create significant steric hindrance, which can effectively block one of the enantiotopic faces of a prochiral substrate from approaching the metal center.

Another strategy involves the modification of the methylamino group. Replacing the methyl group with a larger and more sterically demanding chiral substituent, such as a (1-phenylethyl) group, can also impart chirality to the ligand. This positions the chiral moiety in close proximity to the catalytic site, influencing the orientation of the substrate during the catalytic cycle.

Furthermore, the combination of these strategies can lead to ligands with enhanced stereochemical control. For example, a ligand bearing both a chiral carbinol center and a chiral amino substituent could exhibit synergistic effects, leading to higher enantioselectivites. The design of these analogs is often guided by computational modeling to predict the most stable conformations of the metal-ligand-substrate complex and to estimate the energy barriers for the formation of the two enantiomeric products. acs.org

A recent account on the design of new pyridine-derived chiral ligands highlights the importance of creating a rigid and tunable chiral environment. acs.org By developing a chiral pyridine (B92270) unit (CPU) with a fused-ring framework and a tunable spirocyclic ketal side wall, researchers have minimized local steric hindrance while allowing for remote tuning of the stereochemical outcome. acs.org This "double-layer control" concept could be applied to the design of this compound analogs to achieve superior performance in asymmetric catalysis. acs.org

The following table summarizes some potential design strategies for chiral analogs of this compound and their expected impact on enantioselectivity.

| Design Strategy | Modification Site | Example of Chiral Substituent | Expected Impact on Enantioselectivity |

| Introduction of a stereogenic carbinol center | Methanol carbon | Phenyl, Naphthyl, tert-Butyl | Creates a rigid chiral pocket, sterically directing the approach of the substrate. |

| Introduction of a chiral amine substituent | Methylamino nitrogen | (R)- or (S)-1-Phenylethyl | Positions a chiral group near the metal center, influencing substrate coordination. |

| Combination of chiral centers | Both methanol carbon and amino nitrogen | Combination of the above | Potential for synergistic effects, leading to higher enantiomeric excesses. |

| Introduction of a fused chiral backbone | Pyridine ring | Fused bicyclic or spirocyclic systems | Creates a more rigid and well-defined chiral environment around the metal. |

The successful application of these design principles has been demonstrated in various catalytic systems using other chiral pyridine-based ligands. For instance, chiral pyridine-aminophosphine ligands have been successfully used in the iridium-catalyzed asymmetric hydrogenation of challenging cyclic imines, achieving excellent enantio- and diastereoselectivity. rsc.org Similarly, C1-symmetric aminopyridine ligands have been employed in copper(II)-catalyzed asymmetric Henry reactions, yielding products with high enantioselectivities. nih.gov These examples underscore the potential of rationally designed chiral pyridine-based ligands, including analogs of this compound, in asymmetric catalysis.

Mechanistic Studies of Chiral Catalytic Cycles

Understanding the mechanism of a chiral catalytic cycle is crucial for the rational design of more efficient and selective catalysts. For metal complexes of this compound analogs, mechanistic studies would aim to elucidate the key steps of the catalytic cycle, identify the stereochemistry-determining step, and understand the origin of enantioselectivity.

Experimental techniques such as in-situ spectroscopy (NMR, IR) and kinetic studies are invaluable for probing the catalytic cycle. For example, the identification of catalytic intermediates by spectroscopic methods can provide direct evidence for the proposed mechanism. Computational studies, particularly Density Functional Theory (DFT) calculations, have become an indispensable tool for mapping the potential energy surface of the entire catalytic cycle. acs.org These calculations can provide detailed information about the structures and energies of transition states and intermediates for both the major and minor diastereomeric pathways.

For chiral catalysts based on this compound analogs, a key aspect to investigate would be the nature of the metal-ligand-substrate interactions that govern the stereochemical outcome. The non-covalent interactions, such as steric repulsion, hydrogen bonding, and π-π stacking, between the chiral ligand and the substrate in the transition state of the enantioselectivity-determining step are often the origin of the observed enantiomeric excess.

A proposed general catalytic cycle for an asymmetric reaction catalyzed by a chiral metal complex of a this compound analog is depicted below. The stereochemical outcome is determined by the facial selectivity of the substrate coordination and/or the subsequent migratory insertion step, which is influenced by the steric and electronic properties of the chiral ligand.

| Step | Description | Key Factors Influencing Enantioselectivity |

| 1. Catalyst Activation | Pre-catalyst is activated, often by removal of a labile ligand. | Not typically the stereodetermining step. |

| 2. Substrate Coordination | The prochiral substrate coordinates to the chiral metal center. | The facial selectivity of coordination can be influenced by the chiral ligand. |

| 3. Migratory Insertion/Reaction | The coordinated substrate undergoes the key bond-forming step. | This is often the rate- and enantioselectivity-determining step. The transition state geometry is dictated by the chiral ligand. |

| 4. Product Release | The chiral product dissociates from the metal center. | - |

| 5. Catalyst Regeneration | The active catalyst is regenerated for the next catalytic cycle. | - |

By combining experimental and computational approaches, a detailed understanding of the mechanistic intricacies of chiral catalytic cycles involving these ligands can be achieved, paving the way for the development of next-generation asymmetric catalysts.

Heterogeneous Catalysis and Surface Immobilization of Complexes

While homogeneous catalysts based on metal complexes of this compound and its analogs offer high activity and selectivity, their separation from the reaction mixture and reuse can be challenging. To address this issue, significant research has been directed towards the immobilization of these complexes onto solid supports to create heterogeneous catalysts. Heterogeneous catalysts offer several advantages, including ease of separation, recyclability, and suitability for continuous flow processes.

Several strategies have been developed for the immobilization of pyridine-based metal complexes. One common approach involves the covalent attachment of the ligand to a solid support prior to metal coordination. This can be achieved by functionalizing the pyridine ring or a substituent with a reactive group, such as an alkoxysilane, that can be grafted onto the surface of silica (B1680970) or other metal oxides. For instance, pincer-type pyridine-based N-heterocyclic carbene amine Ru(II) complexes have been successfully immobilized on silica via a pendant alkoxysilane group for use in hydrogen transfer reactions. acs.org

Another strategy involves the direct immobilization of the pre-formed metal complex onto the support. This can be achieved through various interactions, including covalent bonding, ionic interactions, or encapsulation. For example, palladium imine-pyridine-imine complexes have been immobilized on graphene oxide, resulting in a recyclable catalyst for carbonylative homo-coupling reactions. bohrium.comresearchgate.net The immobilization of bis(arylimino)pyridyl iron complexes on silica has also been reported for olefin polymerization. nih.gov

The choice of the solid support is crucial and can significantly influence the performance of the heterogeneous catalyst. Common supports include:

Silica (SiO₂): Offers high surface area, thermal stability, and well-defined surface chemistry for grafting.

Alumina (Al₂O₃): Another common metal oxide support with good mechanical and thermal properties.

Polymers: Polystyrene and other polymers can be functionalized to anchor the catalytic complexes.

Graphene Oxide: Provides a high surface area and functional groups for catalyst immobilization. bohrium.comresearchgate.net

Zeolites and Mesoporous Materials: Offer a defined pore structure that can lead to shape-selective catalysis. nih.gov

The following table summarizes different immobilization strategies that could be applied to metal complexes of this compound analogs.

| Immobilization Strategy | Support Material | Attachment Method | Potential Advantages |

| Covalent Grafting of Ligand | Silica, Alumina | Silanization of a functionalized ligand | Strong catalyst anchoring, minimizing leaching. |

| Covalent Grafting of Complex | Polymer, Graphene Oxide | Reaction of a functionalized complex with the support | Direct immobilization of the active species. |

| Ionic Immobilization | Ion-exchange resin | Electrostatic interaction between a charged complex and the support | Simple preparation method. |

| Encapsulation | Zeolites, MOFs | Physical entrapment of the complex within the pores of the support | Can lead to shape selectivity and enhanced stability. |

The successful heterogenization of these catalysts not only facilitates their practical application but can also, in some cases, enhance their stability and selectivity due to the site isolation of the catalytic centers and the influence of the support microenvironment.

Mechanistic Investigations of Catalytic Cycles

A thorough understanding of the reaction mechanism is fundamental to optimizing catalytic performance and designing new and improved catalysts. For metal complexes of this compound and its analogs, mechanistic investigations focus on elucidating the elementary steps of the catalytic cycle, identifying the active catalytic species, and determining the factors that control the reaction rate and selectivity.

Isolation and Characterization of Catalytic Intermediates

The direct observation and characterization of catalytic intermediates provide invaluable insights into the reaction mechanism. The isolation of these often transient species can be challenging, but in favorable cases, it can provide definitive proof for a proposed catalytic cycle. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are employed to determine the structure and composition of isolated intermediates.

In the context of catalysis by metal complexes of pyridine-based ligands, several types of intermediates have been proposed and, in some cases, isolated. For example, in cross-coupling reactions catalyzed by palladium complexes, intermediates such as oxidative addition products, transmetalation complexes, and reductive elimination precursors are key species in the catalytic cycle. nih.govnih.gov In reactions involving C-H activation, the formation of a cyclometalated intermediate is often a crucial step. rsc.org

For catalytic cycles involving this compound complexes, potential intermediates that could be targeted for isolation and characterization include:

Substrate-coordinated complexes: These intermediates can provide information about the initial interaction between the catalyst and the substrate.

Oxidative addition adducts: In reactions involving, for example, the activation of a C-X bond, the resulting M(n+2) species would be a key intermediate.

Hydrido-metal complexes: In hydrogenation and transfer hydrogenation reactions, metal hydrides are often the active catalytic species.

Alkyl- or aryl-metal complexes: These are common intermediates in C-C bond-forming reactions.

The stability of these intermediates is highly dependent on the nature of the metal, the ligand, and the reaction conditions. The chelate effect provided by the bidentate this compound ligand can contribute to the stabilization of such intermediates, potentially facilitating their isolation and characterization.

Kinetic Studies and Reaction Order Determination